2-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chloro-4-methylphenyl substituent at the 1-position and a tetrahydroisoquinoline moiety at the 4-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their pharmacological relevance, particularly as kinase inhibitors or anticancer agents .
Properties
Molecular Formula |
C21H18ClN5 |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H18ClN5/c1-14-6-7-17(10-19(14)22)27-21-18(11-25-27)20(23-13-24-21)26-9-8-15-4-2-3-5-16(15)12-26/h2-7,10-11,13H,8-9,12H2,1H3 |
InChI Key |
IEMLZTOFEBJMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C5C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent, and it is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
2-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The table below highlights key structural differences and similarities with related pyrazolo[3,4-d]pyrimidine derivatives:
Pharmacological and Physicochemical Properties
- Lipophilicity: The tetrahydroisoquinoline group in the target compound likely increases logP compared to piperazinyl or methoxyethyl analogues, favoring CNS penetration .
- Solubility : Piperazinyl and methoxyethyl substituents improve aqueous solubility (e.g., compound has >10 mg/mL solubility in PBS), whereas the target compound may require formulation adjustments .
- Binding Affinity: Piperazinyl groups in show nanomolar affinity for dopamine D2 receptors, while chlorophenyl ethylamine in exhibits serotonin receptor activity. The target compound’s tetrahydroisoquinoline moiety may target adrenergic or opioid receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
